molecular formula C9H10BrClN2O2 B12945507 Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate

Katalognummer: B12945507
Molekulargewicht: 293.54 g/mol
InChI-Schlüssel: YPFGAINDKRAFQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of pyrazine derivatives, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. Studies have shown that it can affect cellular processes like signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
  • Ethyl 6-bromo-3-chloro-5-propylpyrazine-2-carboxylate
  • Ethyl 6-bromo-3-chloro-5-isopropylpyrazine-2-carboxylate

Uniqueness

Ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C9H10BrClN2O2

Molekulargewicht

293.54 g/mol

IUPAC-Name

ethyl 6-bromo-3-chloro-5-ethylpyrazine-2-carboxylate

InChI

InChI=1S/C9H10BrClN2O2/c1-3-5-7(10)13-6(8(11)12-5)9(14)15-4-2/h3-4H2,1-2H3

InChI-Schlüssel

YPFGAINDKRAFQT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C(C(=N1)Cl)C(=O)OCC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.